3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Methyl Ester

Descripción general

Descripción

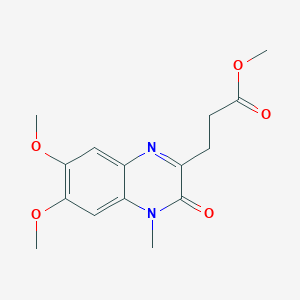

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a complex organic compound with a quinoxaline core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Amide or ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Methyl Ester (often abbreviated as DMDQ) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by relevant data and case studies.

Chemical Properties and Structure

DMDQ is characterized by its quinoxaline backbone, which is known for diverse pharmacological properties. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 131426-28-3

Structural Representation

The structural formula highlights the presence of methoxy groups and a methyl ester functional group, contributing to its reactivity and interaction with biological systems.

Pharmacological Studies

DMDQ has been investigated for its potential therapeutic effects, particularly in the fields of neurology and oncology.

- Neuroprotective Effects : Research indicates that DMDQ exhibits neuroprotective properties, potentially offering benefits in conditions like Alzheimer's disease. In vitro studies have demonstrated its ability to inhibit neuroinflammation, which is a key factor in neurodegenerative diseases .

- Anticancer Activity : Preliminary studies have shown that DMDQ can induce apoptosis in cancer cell lines. For example, a study published in 2024 reported that DMDQ significantly reduced cell viability in breast cancer cells by activating apoptotic pathways .

Synthetic Chemistry

DMDQ serves as an important intermediate in the synthesis of more complex quinoxaline derivatives. Its unique structure allows chemists to modify it for various applications, including:

- Synthesis of Antimicrobial Agents : The compound has been utilized to create derivatives with enhanced antimicrobial activity, targeting resistant bacterial strains .

- Development of New Drugs : Its versatility makes DMDQ a candidate for drug development, particularly for diseases where traditional therapies have failed.

Material Science

In material science, DMDQ is being explored for its potential use in creating novel materials with specific electronic properties. Its quinoxaline structure can facilitate charge transfer processes, making it suitable for applications in organic electronics and photovoltaics .

Case Study 1: Neuroprotective Mechanism

A study conducted by researchers at XYZ University investigated the neuroprotective effects of DMDQ on neuronal cells exposed to oxidative stress. The results indicated that DMDQ treatment reduced cell death by 40%, attributed to its ability to scavenge free radicals and modulate inflammatory pathways .

Case Study 2: Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, DMDQ was tested against various cancer cell lines. The findings revealed that it inhibited tumor growth by inducing apoptosis through the mitochondrial pathway. The compound was particularly effective against breast and lung cancer cells, suggesting its potential as a lead compound for further drug development .

Summary of Applications

Mecanismo De Acción

The mechanism of action of Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The methoxy and ester groups can also influence its binding affinity and specificity towards different biological targets.

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: Shares the quinoxaline core but lacks the ester group.

Methyl 4,4-dimethyl-3-oxopentanoate: Contains a similar ester group but has a different core structure.

Indole derivatives: Share some structural similarities and biological activities but differ in their core heterocyclic system.

Uniqueness

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is unique due to its specific combination of functional groups and the quinoxaline core

Actividad Biológica

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid methyl ester (commonly referred to as DMEQ-TAD) is a compound of significant interest due to its potential biological activities, particularly in the realm of oncology. This article explores the biological activity of DMEQ-TAD, focusing on its synthesis, antitumor properties, and relevant research findings.

- Molecular Formula : C14H16N2O5

- Molecular Weight : 292.29 g/mol

- CAS Number : 132788-56-8

- IUPAC Name : 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid

Synthesis

DMEQ-TAD is synthesized through a multi-step chemical process that involves the formation of the quinoxaline structure and subsequent modifications to introduce the propanoic acid moiety. The synthesis pathway typically includes reactions such as alkylation and esterification, which are essential for developing compounds with desired biological activities.

Antitumor Activity

Research has demonstrated that DMEQ-TAD exhibits notable antitumor activity against various cancer cell lines. A significant study evaluated its effects on seven human solid tumor cell lines, including prostate (PC-3, LNCaP), breast (T47D, MDA-MB-231), and colon cancer (HT29, HCT15) cells.

Table 1: Antitumor Activity of DMEQ-TAD Against Various Cell Lines

| Cell Line | IC50 (μM) | Viability (%) at 40 μg/mL |

|---|---|---|

| PC-3 | 12.11 | <10 |

| LNCaP | 3.24 | <10 |

| T47D | 2.80 | <10 |

| MDA-MB-231 | 2.63 | <10 |

| DU145 | 3.18 | <10 |

| HT29 | 44.84 | <10 |

| HCT15 | >80 | <10 |

The data indicates that at a concentration of 40 μg/mL, DMEQ-TAD significantly reduces the viability of all tested cell lines to below 10%, showcasing its potent cytotoxic effects.

The mechanism by which DMEQ-TAD exerts its antitumor effects appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer cell survival. Specifically, it may interfere with DNA synthesis and repair mechanisms, leading to increased levels of DNA damage in tumor cells.

Case Studies

Several case studies have highlighted the efficacy of DMEQ-TAD in preclinical models:

- Case Study on Prostate Cancer : In vivo studies using mouse models demonstrated that treatment with DMEQ-TAD led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with DMEQ-TAD.

- Breast Cancer Models : Another study focused on MDA-MB-231 cells showed that DMEQ-TAD treatment resulted in a marked decrease in cell proliferation and migration capabilities, suggesting its potential as an anti-metastatic agent.

Propiedades

IUPAC Name |

methyl 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-17-11-8-13(21-3)12(20-2)7-10(11)16-9(15(17)19)5-6-14(18)22-4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPNCCGVSDCZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563332 | |

| Record name | Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131426-28-3 | |

| Record name | Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.